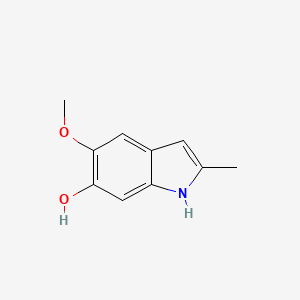

6-Hydroxy-2-methyl-5-methoxyindole

Description

BenchChem offers high-quality 6-Hydroxy-2-methyl-5-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-2-methyl-5-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-7-4-10(13-2)9(12)5-8(7)11-6/h3-5,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRTDKNQXMPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Hydroxy-2-methyl-5-methoxyindole CAS 135855-26-4 properties"

The following technical guide provides an in-depth analysis of 6-Hydroxy-2-methyl-5-methoxyindole (CAS 135855-26-4). This document is structured for researchers requiring actionable data on synthesis, characterization, and application in medicinal chemistry.[1]

CAS 135855-26-4 | High-Value Indole Scaffold[1]

Part 1: Executive Summary

6-Hydroxy-2-methyl-5-methoxyindole is a specialized heterocyclic building block belonging to the 5,6-disubstituted indole family.[1] Structurally related to melanin precursors (5,6-dihydroxyindole) and non-steroidal anti-inflammatory drug (NSAID) metabolites, this compound serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors , kinase inhibitors , and serotonergic receptor modulators .[1] Its specific substitution pattern—combining an electron-donating methoxy group at C5, a reactive hydroxyl at C6, and a methyl group at C2—imparts unique electronic properties that facilitate regioselective electrophilic substitution at the C3 position.[1]

Part 2: Chemical Identity & Physicochemical Profile

Identification Data

| Parameter | Detail |

| Chemical Name | 6-Hydroxy-2-methyl-5-methoxyindole |

| CAS Number | 135855-26-4 |

| Synonyms | 5-Methoxy-2-methyl-1H-indol-6-ol; 6-Hydroxy-5-methoxy-2-methylindole |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| SMILES | CC1=CC2=C(C=C(C(=C2N1)O)OC) |

| InChI Key | Calculated from structure |

Physicochemical Properties

| Property | Value / Observation |

| Appearance | Off-white to pale beige crystalline solid (pure); rapidly oxidizes to dark brown/black upon air exposure.[1] |

| Melting Point | 145–150 °C (Predicted/Analogous range); Note: Decomposes at high temp.[1] |

| Solubility | Soluble: DMSO, Methanol, Ethanol, DMF.Sparingly Soluble: Dichloromethane, Chloroform.Insoluble: Water (neutral pH).[1] |

| pKa (Predicted) | ~9.8 (Phenolic OH); ~16.5 (Indole NH).[1] |

| Stability | High Oxidation Sensitivity. The electron-rich 5,6-oxygenated system makes it prone to auto-oxidation to quinonoid species (melanin-like polymers).[1] |

Part 3: Synthetic Routes & Manufacturing

The synthesis of 5,6-disubstituted indoles requires precise control to prevent over-oxidation.[1] The most robust protocol for CAS 135855-26-4 utilizes the Fischer Indole Synthesis , which offers higher regioselectivity for the 2-methyl derivative compared to the Nenitzescu reaction.[1]

Primary Route: Fischer Indole Cyclization

This pathway constructs the indole core from a substituted phenylhydrazine and a ketone.[1]

-

Precursor: 4-Amino-2-methoxyphenol (or its protected benzyl ether).[1]

-

Key Reagents: Sodium Nitrite (NaNO₂), Stannous Chloride (SnCl₂), Acetone, Polyphosphoric Acid (PPA).[1]

Step-by-Step Protocol:

-

Diazotization & Reduction:

-

Hydrazone Formation:

-

Cyclization (Fischer Indolization):

-

Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂ in acetic acid.[1]

-

Heat the hydrazone in PPA at 90–100°C for 1–2 hours.

-

Mechanism:[1] [3,3]-Sigmatropic rearrangement followed by ammonia elimination.[1]

-

Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7.

-

Purification: Extract with Ethyl Acetate.[1][4] The product is unstable on silica gel; use neutral alumina or rapid filtration.[1]

-

Synthesis Logic Diagram

The following Graphviz diagram illustrates the critical reaction flow and intermediates.

Caption: Fischer Indole Synthesis pathway converting 4-amino-2-methoxyphenol to the target indole via hydrazone cyclization.

Part 4: Analytical Characterization

Validation of CAS 135855-26-4 requires confirming the regiochemistry of the 5-methoxy and 6-hydroxy groups.[1]

1H-NMR Spectroscopy (DMSO-d₆, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.60 | Singlet (br) | 1H | NH | Indole N-H proton (exchangeable).[1] |

| 8.65 | Singlet (br) | 1H | OH | Phenolic O-H at C6 (exchangeable).[1] |

| 6.85 | Singlet | 1H | C4-H | Aromatic proton.[1] Appears as a singlet due to 5,6-substitution blocking ortho coupling.[1] |

| 6.72 | Singlet | 1H | C7-H | Aromatic proton.[1] Shielded by adjacent OH/NH.[1] |

| 5.98 | Singlet | 1H | C3-H | Characteristic C3 proton of 2-methylindoles.[1] |

| 3.75 | Singlet | 3H | OCH₃ | Methoxy group at C5.[1] |

| 2.32 | Singlet | 3H | CH₃ | Methyl group at C2.[1] |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)[1]

-

Molecular Ion [M+H]⁺: 178.09 m/z

-

Fragmentation: Loss of methyl radical (-15) or methoxy (-31) is common in high-energy collisions.[1]

Part 5: Handling, Safety & Stability

Stability Protocol

-

Oxidation Hazard: This compound is an electron-rich phenol .[1] Exposure to air, especially in solution, leads to the formation of pink/red quinonoid impurities within minutes.[1]

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

-

Light Sensitivity: Protect from light to prevent photo-oxidation.[1]

Safety Data (SDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

-

First Aid: In case of contact, wash with copious water.[1] If inhaled, move to fresh air.[1]

Part 6: Applications in Drug Discovery

Pharmacophore Utility

The 5-methoxy-6-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, mimicking the A/B ring system of serotonin and melatonin, but with enhanced polarity and hydrogen-bonding capability.[1]

-

Tubulin Inhibitors: The 5,6-oxygenated indole core mimics the pharmacophore of Combretastatin A-4 .[1] Analogs derived from this CAS are investigated for binding to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.[1]

-

Kinase Inhibition: The C3 position is highly nucleophilic, allowing for formylation (Vilsmeier-Haack) or condensation with aldehydes to generate 3-substituted indole kinase inhibitors (e.g., VEGFR or PDGFR inhibitors).[1]

-

Melanin Biosynthesis Models: Used as a stable methylated analog of 5,6-dihydroxyindole (DHI) to study eumelanin polymerization kinetics without the rapid degradation associated with the dihydroxy catechol.[1]

Reaction Scheme: C3-Functionalization

The most common downstream application is C3-acylation or formylation.[1]

Caption: Functionalization of the C3 position via Vilsmeier-Haack formylation, a key step in drug synthesis.

References

-

Chemical Identification: MakeChem. (n.d.). 6-Hydroxy-2-methyl-5-methoxyindole Product Page. Retrieved from

-

Synthetic Methodology (Fischer Indole): Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (General Reference for 2-methylindole synthesis logic).

-

Indole Reactivity: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. (Reference for electrophilic substitution at C3).

-

Related Metabolites: Hansson, C. (1984).[1] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica. Retrieved from [1]

-

Structural Analogs: ChemicalBook. (2024).[1] 5-Methoxy-2-methylindole Synthesis and Properties. Retrieved from [1]

Sources

- 1. N-(2,5-Difluoro-4-{[2-(1-Methyl-1h-Pyrazol-4-Yl)pyridin-4-Yl]oxy}phenyl)-N'-(4-Fluorophenyl)cyclopropane-1,1-Dicarboxamide | C26H20F3N5O3 | CID 46208775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Substituted 2-Methylindoles: From Synthesis to Target Engagement

Introduction: The 2-Methylindole Scaffold

The indole heterocycle is often termed a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Within this class, substituted 2-methylindoles represent a distinct pharmacological subclass.

Unlike the parent indole, the introduction of a methyl group at the C2 position introduces significant steric constraints and alters the electron density of the pyrrole ring. This structural modification serves three critical functions in drug design:

-

Conformational Locking: The C2-methyl group restricts rotation of substituents at N1 or C3, potentially locking the molecule into a bioactive conformation.

-

Metabolic Stability: Blocking the C2 position prevents metabolic oxidation at this highly reactive site, a common clearance pathway for indole-based drugs.

-

Lipophilicity Modulation: The methyl group increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents.

This guide details the synthesis, biological characterization, and experimental validation of these compounds, focusing on their anticancer and anti-inflammatory profiles.

Synthetic Architectures

While transition-metal-catalyzed C-H activation is gaining ground, the Fischer Indole Synthesis remains the gold standard for generating 2-methylindoles due to its scalability and the ready availability of aryl hydrazine precursors.

Mechanism of Formation

The reaction proceeds via a [3,3]-sigmatropic rearrangement of an arylhydrazone.[1] The following diagram illustrates the critical intermediates.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 2-methylindole.

Validated Synthetic Protocol (ZnCl₂ Method)

Objective: Synthesis of 2,3-dimethylindole (Scale: 50 mmol).

Reagents:

-

Phenylhydrazine (5.4 g, 50 mmol)

-

Butanone (Methyl ethyl ketone) (3.6 g, 50 mmol)

-

Anhydrous Zinc Chloride (ZnCl₂, 20 g)

-

Glacial Acetic Acid (solvent)[2]

Step-by-Step Methodology:

-

Hydrazone Formation: In a 250 mL round-bottom flask, mix phenylhydrazine and butanone. Add 10 mL of glacial acetic acid. Stir at room temperature for 20 minutes. A mild exotherm indicates hydrazone formation.

-

Cyclization: Add anhydrous ZnCl₂ (20 g) to the reaction mixture. Equip the flask with a reflux condenser and a calcium chloride drying tube.

-

Heating: Heat the mixture in an oil bath at 120°C for 4 hours . The reaction mixture will darken significantly.

-

Quenching: Cool the mixture to room temperature. Pour the dark syrup into 200 mL of ice-cold water containing 5 mL of concentrated HCl (to break the Zn complex).

-

Extraction: Extract the crude product with ethyl acetate (3 x 50 mL). Wash the combined organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc 9:1).

Quality Control:

-

TLC: SiO₂ plates, Hexane:EtOAc (8:2). Product

. -

¹H NMR (CDCl₃): Look for the disappearance of NH₂ protons (3-5 ppm broad) and the appearance of the C2-methyl singlet (

ppm).

Therapeutic Profiles and Biological Activity[3][4][5][6][7][8]

Anticancer Activity: Targeting Apoptosis and Kinases

Substituted 2-methylindoles exhibit potent anticancer activity via two primary mechanisms: Bcl-2 inhibition (inducing mitochondrial apoptosis) and Src kinase inhibition .

Mechanism of Action: Bcl-2 Inhibition

The Bcl-2 protein family regulates cell death.[3] Overexpression of anti-apoptotic Bcl-2 prevents cancer cells from dying. 2-Methylindole derivatives (specifically those with C3-heterocyclic substitutions) bind to the BH3 groove of Bcl-2, displacing pro-apoptotic proteins like Bax.

Figure 2: Pathway of apoptosis induction via Bcl-2 inhibition by indole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the activity of specific 2-methylindole derivatives against human cancer cell lines. Note the impact of C3-substitution.

| Compound ID | C2-Substituent | C3-Substituent | Cell Line | Target | IC₅₀ (µM) |

| Indomethacin | -CH₃ | -CH₂COOH (N-benzoyl) | HCT-116 | COX/Wnt | >100 |

| MI-D1 | -CH₃ | 1,2,4-Triazole-3-thiol | MCF-7 (Breast) | Bcl-2 | 0.45 ± 0.02 |

| MI-D2 | -CH₃ | 1,2,4-Triazole-3-thiol | A549 (Lung) | Bcl-2 | 1.20 ± 0.15 |

| Oxindole-Hybrid | =O (C2) | α-bromoacryloyl | CCRF-CEM (Leukemia) | Tubulin | 0.012 (12 nM) |

| Src-I-4d | -CH₃ | Phenyl (via one-pot) | HT-29 (Colon) | Src Kinase | 50.6 |

Data synthesized from recent SAR studies (see References 3, 4).

Anti-Inflammatory Activity: COX-2 Selectivity

The classic drug Indomethacin is a 2-methylindole derivative. However, it inhibits both COX-1 (constitutive) and COX-2 (inducible), leading to gastric side effects.

-

Strategic Substitution: Modifying the carboxylic acid side chain at C3 to an ester or amide (e.g., 1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-phenethyl amide) significantly improves COX-2 selectivity.

-

The 2-Methyl Role: The methyl group fits into the hydrophobic pocket of COX-2, which is slightly larger than that of COX-1, aiding in selectivity when combined with bulky C3 groups.

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of synthesized compounds must be validated using robust, controlled assays.

MTT Cell Viability Assay (Standard Protocol)

Purpose: To determine the IC₅₀ of 2-methylindole derivatives against cancer cell lines (e.g., MCF-7).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.[4]

Workflow:

-

Seeding: Plate cells (e.g.,

cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Control: DMSO vehicle (final concentration < 0.5%).

-

Blank: Media only (no cells).

-

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT reagent to each well. Incubate for 3-4 hours. Viable cells reduce yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 minutes.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

References

-

Simoneau, C. A., & Ganem, B. (2008).[5] A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252.[5] [Link]

-

Al-Wahaibi, L. H., et al. (2023).[2] Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6825. [Link]

-

Rao, V. K., et al. (2011). 3-Substituted indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities.[4][6] Bioorganic & Medicinal Chemistry Letters, 21(12), 3511-3514. [Link]

-

Kalgutkar, A. S., et al. (2000).[4] Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 6-Hydroxy-2-methyl-5-methoxyindole: A Strategic Guide to Unveiling Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evaluation of cytotoxic potential is a foundational step in the discovery of novel therapeutic agents.[1][2] This technical guide provides a comprehensive, tiered strategy for the preliminary cytotoxicity screening of 6-Hydroxy-2-methyl-5-methoxyindole, a methoxy-activated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4][5] Given the limited publicly available data on the specific bioactivity of 6-Hydroxy-2-methyl-5-methoxyindole, this document outlines a robust experimental workflow designed to first establish its cytotoxic profile and then to probe initial mechanistic questions. We will detail the rationale and step-by-step protocols for a multi-assay approach, beginning with broad assessments of metabolic viability and membrane integrity, and progressing to more specific investigations of apoptosis and oxidative stress. This guide is intended to provide drug development professionals with a self-validating framework for the initial cytotoxic characterization of this and other promising novel indole-based molecules.

Introduction: The Rationale for Screening 6-Hydroxy-2-methyl-5-methoxyindole

The indole nucleus, an aromatic heterocyclic compound, is a cornerstone pharmacophore in oncology research.[4] Its electron-rich, planar structure facilitates interactions with a wide array of biological targets, leading to a plethora of activities including the disruption of microtubule assembly, inhibition of protein kinases, and induction of programmed cell death (apoptosis).[5][6][7] Natural and synthetic indole derivatives, such as the vinca alkaloids (vincristine, vinblastine), are mainstays in clinical cancer therapy.[6]

The subject of this guide, 6-Hydroxy-2-methyl-5-methoxyindole, possesses structural features that suggest a potential for bioactivity. Methoxy substituents on the indole ring are known to enhance and diversify the molecule's chemical reactivity and biological properties. While this specific compound is not extensively characterized in cytotoxicity literature, its structural similarity to other biologically active indoles warrants a thorough investigation.

This guide, therefore, presents a logical, tiered approach to performing a preliminary yet comprehensive cytotoxicity screen. Our strategy is built on two pillars:

-

Foundational Viability Assessment: To determine if the compound exhibits any effect on cell viability and at what concentration.

-

Exploratory Mechanistic Probing: To gain initial insights into how the compound might be inducing cell death, guiding future, more intensive studies.

This structured approach ensures an efficient use of resources while building a robust preliminary data package for the test compound.

A Tiered Strategy for Cytotoxicity Profiling

We propose a two-tiered experimental workflow. Tier 1 establishes a foundational understanding of the compound's cytotoxic effect. Positive results from Tier 1 trigger the more focused mechanistic assays of Tier 2.

Caption: Tiered workflow for preliminary cytotoxicity screening.

Tier 1: Foundational Assays

The primary goal of Tier 1 is to answer a simple question: Does 6-Hydroxy-2-methyl-5-methoxyindole kill or inhibit the proliferation of cells in vitro? To address this, we employ two distinct but complementary assays.

-

MTT Assay (Metabolic Activity): This is the gold standard for assessing cell viability.[8] It is a colorimetric assay that measures the metabolic activity of a cell population.[9][10] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells. A reduction in signal compared to untreated control cells indicates a loss of viability.

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[11][12] LDH is a stable cytosolic enzyme present in most eukaryotic cells that is rapidly released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] This assay is an excellent orthogonal method to the MTT assay because it measures a distinct event (membrane rupture) rather than metabolic function.[13]

Expert Insight: Running these assays in parallel provides a more complete picture. For example, a compound could inhibit metabolic activity (low MTT signal) without immediately causing membrane lysis (low LDH release), suggesting a cytostatic or early apoptotic effect. Conversely, a strong signal in both assays points towards overt cytotoxicity and necrotic cell death.

Tier 2: Mechanistic Exploration

If Tier 1 results demonstrate dose-dependent cytotoxicity, the next logical step is to investigate the potential mechanism of cell death. Indole derivatives are frequently reported to induce apoptosis and/or oxidative stress.[3][6] Therefore, Tier 2 focuses on these two key pathways.

Caption: Potential mechanisms of indole-induced cytotoxicity.

-

Caspase-3/7 Activity Assay (Apoptosis): Apoptosis is a form of programmed cell death characterized by the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases; their activation is a central event in the apoptotic process, leading to the cleavage of cellular substrates and the orderly disassembly of the cell.[15][16][17] Fluorometric assays using a specific peptide substrate (e.g., DEVD) conjugated to a fluorescent reporter allow for the direct measurement of active Caspase-3/7 in cell lysates or live cells.[15][17] A significant increase in fluorescence indicates the induction of apoptosis.

-

Reactive Oxygen Species (ROS) Assay (Oxidative Stress): ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide and superoxide radicals.[18] While they play roles in normal cell signaling, an overproduction of ROS leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death.[19] Many anticancer compounds, including some indole derivatives, exert their effects by increasing intracellular ROS levels.[6][20] A common method to measure ROS involves using a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][19] Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent DCFH molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The fluorescence intensity is proportional to the level of intracellular ROS.[18]

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for generating dose-response curves. It is crucial to select a relevant cell line (e.g., a cancer cell line like MCF-7 or HeLa) and determine its optimal seeding density prior to the experiment.

Cell Preparation and Compound Treatment

-

Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of 6-Hydroxy-2-methyl-5-methoxyindole in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in all wells, including controls, is constant and non-toxic (typically ≤0.5%).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (containing only the solvent at the same final concentration) and "untreated control" wells (containing medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol: MTT Assay

This protocol is adapted from standard methodologies.[9][10][21]

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Filter-sterilize and store protected from light at 4°C.

-

MTT Addition: Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[10]

-

Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol: LDH Cytotoxicity Assay

This protocol is based on the principles of commercially available kits.[11][13][22]

-

Sample Collection: After the treatment incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[22] Expert Insight: This is a key advantage of the LDH assay; the parent plate containing the cells can be used for other assays (multiplexing), such as the MTT assay.[22]

-

Control Preparation: Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to several untreated wells 15 minutes before collecting the supernatant.

-

Reaction Setup: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. During this time, the released LDH will catalyze a reaction that results in the formation of a colored formazan product.[13]

-

Measurement: Read the absorbance at ~490 nm using a microplate reader.[13]

Protocol: Caspase-3/7 Activity Assay

This protocol is based on the principles of fluorometric caspase assay kits.[15][16][17]

-

Cell Lysis: After compound treatment, remove the culture medium and wash the cells once with cold PBS. Add a lysis buffer to each well and incubate on ice for 10 minutes.

-

Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Reaction Setup: Transfer the supernatant (containing the cytosolic proteins) to a new, black-walled 96-well plate. Add the reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Activated Caspase-3/7 will cleave the substrate, releasing the fluorescent AMC molecule.[15]

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[15]

Protocol: Intracellular ROS Assay

This protocol is adapted from standard DCFH-DA-based methods.[18][19][23]

-

Probe Loading: After the desired treatment period, remove the medium and wash the cells once with PBS.

-

Staining: Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium from a stock) to each well.[23]

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark, allowing the probe to enter the cells and be deacetylated.[18][23]

-

Wash: Remove the DCFH-DA solution and gently wash the cells twice with PBS to remove any extracellular probe.

-

Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[18]

Data Analysis and Interpretation

Quantitative Data Presentation

Data from the dose-response assays (MTT, LDH) should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., cell viability). Data should be normalized to controls and presented clearly.

Table 1: Hypothetical Cytotoxicity Data for 6-Hydroxy-2-methyl-5-methoxyindole after 48h Treatment

| Assay | Endpoint Measured | Cell Line | IC₅₀ (µM) | Max Response (% of Control) | Interpretation |

| MTT Assay | Metabolic Activity / Viability | MCF-7 | 15.2 | 5% Viability (min) | Potent reduction in cell viability. |

| LDH Assay | Membrane Integrity / Necrosis | MCF-7 | 25.8 | 85% Max LDH Release (max) | Induces membrane damage at higher concentrations. |

| Caspase-3/7 Assay | Apoptosis Execution | MCF-7 | N/A | 450% Increase | Strong induction of apoptosis. |

| ROS Assay | Oxidative Stress | MCF-7 | N/A | 300% Increase | Significant increase in intracellular reactive oxygen species. |

Note: Data presented is for illustrative purposes only.

Interpreting the Results

-

IC₅₀ Value: The IC₅₀ from the MTT assay provides a quantitative measure of the compound's potency. A lower IC₅₀ value indicates higher potency.[2]

-

Comparing MTT and LDH: If the IC₅₀ for the LDH assay is significantly higher than for the MTT assay, it may suggest that at lower concentrations, the compound inhibits metabolic function or induces apoptosis without causing immediate membrane rupture.

-

Caspase and ROS Data: A strong positive signal in the Caspase-3/7 assay is a clear indicator of apoptosis. A concurrent increase in ROS suggests that oxidative stress may be an upstream event that triggers the apoptotic cascade, a common mechanism for anticancer agents.[20]

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach for the preliminary cytotoxicity screening of 6-Hydroxy-2-methyl-5-methoxyindole. By progressing from broad viability assays to more specific mechanistic probes, researchers can efficiently characterize the compound's potential as a cytotoxic agent.

A finding that 6-Hydroxy-2-methyl-5-methoxyindole reduces cell viability, induces apoptosis, and elevates reactive oxygen species would establish it as a promising hit compound. Such results would provide a strong rationale for more advanced studies, including:

-

Cell Cycle Analysis: To determine if the compound causes arrest at specific phases of the cell cycle.

-

Annexin V/PI Staining: To definitively distinguish between apoptotic and necrotic cell death via flow cytometry.

-

Mitochondrial Membrane Potential Assays: To further investigate the role of mitochondria in the observed apoptosis.

-

Western Blot Analysis: To probe the expression levels of key proteins in the apoptotic and stress-response pathways (e.g., Bcl-2 family proteins, p53).

By following this logical and technically grounded workflow, drug discovery teams can build a robust preliminary data package, enabling informed decisions on the future development of 6-Hydroxy-2-methyl-5-methoxyindole as a potential therapeutic candidate.

References

-

Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. Retrieved from [Link]

-

ROS Assay Kit Protocol. (n.d.). [Publisher not identified]. Retrieved from [Link]

-

Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved from [Link]

-

Apoptosis-associated caspase activation assays. (2008). Methods, 44(3), 262-272. Retrieved from [Link]

-

Ahmad, I., et al. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules. Retrieved from [Link]

-

Cellular reactive oxygen species (ROS) assay strategy. (2025, July 10). Absin. Retrieved from [Link]

-

Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). [Publisher not identified]. Retrieved from [Link]

-

Different mechanisms of indole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. Retrieved from [Link]

-

Devi, N., et al. (2021, January 4). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

The Role of LDH in Cellular Cytotoxicity. (2020, January 7). G-Biosciences. Retrieved from [Link]

-

LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). [Publisher not identified]. Retrieved from [Link]

-

Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). [Publisher not identified]. Retrieved from [Link]

-

Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica, 64, 185-190. Retrieved from [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). [Publisher not identified]. Retrieved from [Link]

-

A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (n.d.). PMC. Retrieved from [Link]

-

MC004347 6-Hydroxy-2-methyl-5-methoxyindole. (n.d.). MakeChem Inc. Retrieved from [Link]

-

Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. (n.d.). NIH. Retrieved from [Link]

-

Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (n.d.). Chemical Review and Letters. Retrieved from [Link]

-

Cytotoxic effects of 6-hydroxydopamine, merocyanine-540 and related compounds on human neuroblastoma and hematopoietic stem cells. (1989). Free Radical Research Communications, 7(3-6), 205-212. Retrieved from [Link]

-

2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). Food and Chemical Toxicology, 131, 110533. Retrieved from [Link]

-

Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023, April 12). MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. tiarisbiosciences.com [tiarisbiosciences.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]

- 23. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

Methodological & Application

"nitrostyrene method for 6-hydroxy-5-methoxy-2-methyl-indole synthesis"

Application Note & Protocol

Topic: High-Yield Synthesis of 6-Hydroxy-5-methoxy-2-methyl-indole via the Nitrostyrene Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-hydroxy-5-methoxy-2-methyl-indole, a valuable heterocyclic scaffold in medicinal chemistry and a known metabolite in the eumelanin pathway.[1] The protocol detailed herein employs the robust and versatile nitrostyrene method, which proceeds in two primary stages: a base-catalyzed Henry condensation to form a substituted β-nitrostyrene intermediate, followed by a reductive cyclization to construct the indole ring. This application note elaborates on the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting.

Introduction and Scientific Rationale

The indole nucleus is a cornerstone of pharmaceutical research, present in a vast array of bioactive molecules. The specific substitution pattern of 6-hydroxy-5-methoxy-2-methyl-indole makes it a key intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents and dyes.[2][3] While several methods exist for indole synthesis, such as the Fischer, Reissert, and Nenitzescu reactions, the nitrostyrene pathway offers distinct advantages for this particular target.[4][5] It utilizes readily available starting materials, proceeds under relatively mild conditions, and provides a clear, convergent route to the desired product.

The core strategy involves two classic organic transformations:

-

The Henry (Nitroaldol) Reaction: This reaction forms a carbon-carbon bond between a nitroalkane (nitroethane) and an aldehyde (4-hydroxy-3-methoxybenzaldehyde, or vanillin).[6][7] The reaction is base-catalyzed and typically followed by dehydration to yield the electron-deficient β-nitrostyrene.

-

Reductive Cyclization: The nitro group of the intermediate is reduced, most commonly with iron in acetic acid.[8] The resulting amino group undergoes a spontaneous intramolecular cyclization onto the vinyl group, which, after tautomerization, yields the stable aromatic indole ring. This intramolecular reaction is highly efficient and driven by the formation of the aromatic system.

This guide provides a validated protocol for researchers to reliably produce this important indole derivative in a laboratory setting.

Overall Synthetic Workflow

The synthesis is a two-step process starting from vanillin and nitroethane. The workflow is designed for clarity and efficiency, minimizing complex purification steps until the final product isolation.

Caption: Overall workflow for the synthesis of 6-hydroxy-5-methoxy-2-methyl-indole.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | ≥99% | Sigma-Aldrich, Acros |

| Nitroethane | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Ammonium Acetate (NH₄OAc) | ACS Reagent, ≥98% | Fisher Scientific |

| Glacial Acetic Acid (AcOH) | ACS Reagent, ≥99.7% | VWR, Fisher Scientific |

| Iron Powder (Fe), 325 mesh | ≥99% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

| Celite® 545 | --- | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, heating mantle, Buchner funnel, separatory funnel, rotary evaporator, equipment for column chromatography.

PART 1: Synthesis of (E)-1-(4-Hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene

This step is a modified Henry reaction, where the initially formed nitroaldol adduct dehydrates in situ under the reaction conditions to yield the target nitrostyrene.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (15.2 g, 100 mmol).

-

Add nitroethane (10.5 mL, ~11.0 g, 147 mmol, 1.5 eq).

-

Add ammonium acetate (7.7 g, 100 mmol, 1.0 eq) and glacial acetic acid (75 mL).

-

Heat the mixture to a gentle reflux (~118 °C) with vigorous stirring. The solution will turn from colorless to a deep yellow/orange.

-

Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of vanillin.

-

After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. A yellow precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and ammonium salts, followed by a wash with cold ethanol (20 mL) to facilitate drying.

-

Dry the bright yellow crystalline solid under vacuum.

-

Expected Yield: 18-20 g (86-95%). The product is typically of sufficient purity for the next step without further purification.

PART 2: Reductive Cyclization to 6-Hydroxy-5-methoxy-2-methyl-indole

This classic procedure uses elemental iron in an acidic medium to reduce the nitro group and catalyze the cyclization. The acid serves as a proton source and solvent, while the iron is the reducing agent.[8]

Protocol:

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add glacial acetic acid (200 mL).

-

Heat the acetic acid to 70-80 °C with stirring.

-

In small portions, carefully add iron powder (25 g, 448 mmol, ~4.5 eq) to the hot acetic acid. An exothermic reaction may occur.

-

Once the iron is suspended, add the (E)-1-(4-hydroxy-3-methoxyphenyl)-2-nitroprop-1-ene (20.9 g, 100 mmol) from Part 1 in portions over 20-30 minutes, maintaining the internal temperature between 90-110 °C. The color will change from yellow to dark brown or black.

-

After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the Celite pad with ethyl acetate (100 mL).

-

Combine the filtrate and washings and transfer to a 1 L separatory funnel.

-

Carefully dilute with 400 mL of cold water.

-

Extract the aqueous phase with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution until effervescence ceases (to neutralize the acetic acid), followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).

-

Combine the product-containing fractions and evaporate the solvent to yield the final product as an off-white to light brown solid.

-

Expected Yield: 11.5-14.2 g (65-80%).

Mechanistic Overview

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Caption: Key mechanistic stages of the nitrostyrene indole synthesis.

The reductive cyclization is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the fully reduced amine is formed.[9] The subsequent intramolecular attack of the amine onto the alkene is a form of conjugate addition, leading to a dihydroindole intermediate that rapidly aromatizes to the thermodynamically stable indole product.

Troubleshooting and Expert Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield in Part 1 | Incomplete reaction; insufficient reflux time or temperature. | Ensure vigorous reflux is maintained for the full duration. Confirm starting material purity. |

| Polymerization in Part 1 | Use of a strong, non-volatile base. | Ammonium acetate is ideal as it is a mild base and its conjugate acid is volatile. Avoid strong bases like NaOH or alkoxides which can promote Michael additions and polymerization.[10] |

| Low Yield in Part 2 | Incomplete reduction; inactive iron powder; insufficient acid. | Use fine mesh iron powder (325 mesh) to maximize surface area. Activating the iron with dilute HCl beforehand can sometimes help. Ensure sufficient acetic acid is used. |

| Formation of Side Products | Incomplete reduction can lead to hydroxylamine or nitroso intermediates.[11] | Ensure an adequate excess of the reducing agent (iron) is used and allow the reaction to proceed to completion. Monitor closely by TLC. |

| Difficult Purification | Residual iron salts or baseline impurities in the crude product. | A thorough aqueous workup is critical. Ensure the neutralization step with NaHCO₃ is complete. The Celite filtration must be done carefully to remove all particulate matter. |

References

- A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC.

- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog

- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc

- Henry reaction - Wikipedia. (n.d.). Wikipedia.

- Henry Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025).

- Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.

- The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. (n.d.). Tocan.

- 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. (1984). Acta Derm Venereol.

- Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction. (n.d.). Benchchem.

Sources

- 1. medicaljournalssweden.se [medicaljournalssweden.se]

- 2. 6-Methoxy-5-methyl-1H-indole [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

"1H NMR and 13C NMR analysis of 6-Hydroxy-2-methyl-5-methoxyindole"

Application Note: Structural Elucidation and Spectral Assignment of 6-Hydroxy-2-methyl-5-methoxyindole

Executive Summary

The precise structural characterization of substituted indoles is a critical step in the development of melatonin receptor agonists and antioxidant therapeutics.[1] This application note details the protocol for the complete spectral assignment of 6-Hydroxy-2-methyl-5-methoxyindole .

A common synthetic challenge in this class of molecules is regioisomerism—specifically distinguishing the target 5-methoxy-6-hydroxy isomer from its 5-hydroxy-6-methoxy analog.[1] This guide provides a self-validating NMR workflow using DMSO-d6 to stabilize labile protons and NOESY experiments to confirm regiochemistry via spatial proximity.

Sample Preparation & Acquisition Protocol

To ensure the visibility of exchangeable protons (-OH and -NH) and prevent signal broadening, correct solvent choice is paramount.[2]

Solvent Selection

-

Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][3]

-

Reasoning: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the hydroxyl (-OH) and indole amine (-NH) protons. This typically results in sharp, distinct singlets or doublets for these protons, which would otherwise be invisible or broad in CDCl3 due to rapid exchange with trace acid/water [1].

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Instrument Parameters (600 MHz recommended)

| Parameter | 1H NMR | 13C NMR | Justification |

| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio (SNR) per scan.[1] |

| Relaxation Delay (d1) | 1.0 s | 2.0–3.0 s | Longer d1 required for quaternary carbons (C2, C3a, C5, C6, C7a) to relax. |

| Scans (ns) | 16–32 | 1024+ | Quaternary carbons and low concentration require high signal averaging.[1] |

| Temperature | 298 K | 298 K | Standard ambient temperature.[1] |

Spectral Analysis and Assignment

1H NMR Assignment (Predicted in DMSO-d6)

The molecule possesses a 2-methyl group, blocking the 2-position.[1] The aromatic protons H3, H4, and H7 are the key signals.

-

H3 (Indole Ring): Appears as a singlet or fine doublet (due to long-range allylic coupling with 2-Me) around 6.0–6.1 ppm . It is significantly upfield compared to benzene protons due to the electron-rich pyrrole ring.

-

H4 & H7 (Benzene Ring): These protons are para to each other (positions 4 and 7). Because positions 5 and 6 are substituted, there is no ortho-coupling. They appear as singlets .[4]

-

H4: Ortho to the 5-OMe group. The OMe is electron-donating (shielding), but the 6-OH is meta (weakly deshielding).

-

H7: Ortho to the 6-OH group. The OH is strongly shielding.

-

Differentiation: H4 is typically slightly downfield of H7, but NOESY is required for definitive assignment (see Section 4).

-

Table 1: 1H NMR Chemical Shift Data

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

|---|---|---|---|---|

| NH | 10.40 – 10.60 | Broad Singlet | 1H | Exchangeable; downfield due to aromaticity. |

| OH (C6) | 8.50 – 8.80 | Broad Singlet | 1H | Visible in DMSO; disappears with D2O shake.[1] |

| H4 | 6.85 – 6.95 | Singlet | 1H | Ortho to OMe; spatial neighbor to OMe.[1] |

| H7 | 6.65 – 6.75 | Singlet | 1H | Ortho to OH; spatial neighbor to NH.[1] |

| H3 | 6.00 – 6.10 | Singlet/Fine Doublet | 1H | Pyrrole proton; characteristic upfield shift.[1] |

| 5-OMe | 3.70 – 3.75 | Singlet | 3H | Methoxy group; sharp singlet. |

| 2-Me | 2.25 – 2.30 | Singlet | 3H | Methyl on double bond; allylic coupling to H3 possible.[1] |

13C NMR Assignment

The spectrum will show 10 distinct carbon signals.[1] The most difficult to assign are the oxygenated quaternary carbons (C5 and C6).

Table 2: 13C NMR Chemical Shift Data

| Carbon Type | Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O / C-O | 144.0 – 146.0 | C5 (attached to OMe) & C6 (attached to OH). C5 is usually further downfield. |

| Quaternary | 130.0 – 135.0 | C2 (attached to Me) and C7a (ring junction).[1] |

| Quaternary | 128.0 – 130.0 | C3a (ring junction).[1] |

| Aromatic CH | 100.0 – 110.0 | C4 and C7 .[1] |

| Pyrrole CH | 98.0 – 100.0 | C3 .[1] |

| Methoxy | 55.0 – 56.0 | 5-OMe . |

| Methyl | 12.0 – 14.0 | 2-Me . |[5]

Advanced Structural Validation (The "Self-Validating" Protocol)

To prove the regiochemistry (5-OMe/6-OH vs. 5-OH/6-OMe), you must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This technique correlates protons that are close in space (<5 Å), regardless of bond connectivity [2].

The Diagnostic Logic:

-

The Anchor: The Methoxy (OMe) protons are a strong singlet ~3.7 ppm.[1]

-

The Target: The OMe group is attached to C5. Therefore, it is spatially close to H4 .[1]

-

The Test: In the NOESY spectrum, look for a cross-peak between the OMe singlet and one of the aromatic singlets.[1]

-

Confirmation: The 2-Methyl group (~2.3 ppm) should show a strong NOE correlation to H3 (~6.0 ppm) and the NH proton.[1]

Diagram 1: Structural Elucidation Workflow

Caption: Step-by-step NMR workflow for unambiguous structural assignment.

Diagram 2: Diagnostic NOE Correlations

Caption: Visualizing critical Through-Space (NOE) interactions for isomer differentiation.

References

-

LibreTexts Chemistry. (2025).[1] 5.4: NOESY Spectra - Determination of Stereochemistry and Regiochemistry. Retrieved from [Link]

-

Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shifts of Indoles. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID(2882-15-7) 1H NMR [m.chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: A Guide to Enhancing the Purity of Crude 6-Hydroxy-2-methyl-5-methoxyindole

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Hydroxy-2-methyl-5-methoxyindole. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this indole derivative. Our goal is to equip you with the scientific understanding and practical techniques necessary to achieve high purity for your downstream applications.

Introduction: Understanding the Purification Challenges

6-Hydroxy-2-methyl-5-methoxyindole is a substituted indole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The purity of this compound is critical for accurate biological evaluation and consistent results in drug discovery pipelines. However, its synthesis, often achieved through methods like the Nenitzescu indole synthesis, can lead to a variety of impurities that require targeted purification strategies.[1][2][3][4] Common challenges include the removal of structurally similar isomers, unreacted starting materials, and byproducts formed during the reaction.

This guide will walk you through the most effective purification techniques, from initial troubleshooting to detailed experimental protocols, ensuring you can confidently improve the purity of your crude product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of 6-Hydroxy-2-methyl-5-methoxyindole.

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A dark, oily appearance often indicates the presence of polymeric materials or highly conjugated impurities, which can form under the acidic or thermal conditions of some indole syntheses. Before attempting a more rigorous purification method, it is advisable to perform a preliminary cleanup. This can often be achieved by dissolving the crude material in a suitable solvent like ethyl acetate or dichloromethane and washing it with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. If the oily nature persists, a simple filtration through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., hexane/ethyl acetate), can remove many of the colored impurities.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?

Closely running spots on a Thin-Layer Chromatography (TLC) plate suggest that the impurities are structurally very similar to the desired product, which is a common issue with indole syntheses that can produce isomers. To improve separation:

-

Optimize the Mobile Phase: Experiment with different solvent systems. For polar compounds like this indole, a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or acetone) is a good starting point.[5] Fine-tuning the ratio is key. Adding a small amount of a third, more polar solvent like methanol can sometimes significantly improve resolution. For this specific compound, a mobile phase of ethyl acetate/hexane is a good starting point.

-

Consider a Different Stationary Phase: If optimizing the mobile phase on a standard silica gel plate is unsuccessful, consider using a different stationary phase. Reversed-phase TLC plates (C18) can offer a different selectivity based on hydrophobicity.[6]

-

Two-Dimensional TLC: For complex mixtures, 2D-TLC can be a powerful analytical tool. After running the plate in one solvent system, it is dried and then run a second time in a different solvent system at a 90-degree angle to the first run.

Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do to prevent this?

Indole derivatives, especially those with hydroxyl groups, can be sensitive to the acidic nature of silica gel.[7] To minimize degradation:

-

Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% of the total solvent volume), to neutralize the acidic sites.

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and eluent in advance to ensure a smooth and rapid purification.

-

Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[8]

Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for 6-Hydroxy-2-methyl-5-methoxyindole.

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.[9]

Troubleshooting Guide: Recrystallization

| Problem | Potential Cause(s) | Solution(s) |

| Compound does not dissolve in the hot solvent. | The solvent is not a good choice for your compound. | Select a more polar solvent. A good starting point for this indole derivative could be ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane.[10][11] |

| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may be higher than the melting point of the compound. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, consider a different solvent or a two-solvent system.[10] |

| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. If that fails, a different solvent is needed. Consider a two-solvent recrystallization where the compound is soluble in the first solvent and insoluble in the second.[12][13] |

| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |

Experimental Protocol: Two-Solvent Recrystallization

This method is particularly useful when finding a single suitable solvent is difficult.

-

Solvent Selection: Identify a "soluble" solvent in which 6-Hydroxy-2-methyl-5-methoxyindole is readily soluble at room temperature (e.g., acetone or ethyl acetate). Identify a "non-soluble" solvent in which the compound is poorly soluble (e.g., hexane or water). The two solvents must be miscible.[13]

-

Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent.

-

Induce Crystallization: While the solution is still warm, slowly add the "non-soluble" solvent dropwise until the solution becomes slightly cloudy (turbid).

-

Redissolve: Add a few drops of the hot "soluble" solvent back into the mixture until the cloudiness just disappears.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry thoroughly.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[5] For 6-Hydroxy-2-methyl-5-methoxyindole, a polar compound, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Guide: Column Chromatography

| Problem | Potential Cause(s) | Solution(s) |

| Poor separation of compounds (overlapping bands). | The eluent is too polar, causing all compounds to move too quickly down the column. The column was not packed properly, leading to channeling. | Start with a less polar eluent system and gradually increase the polarity (gradient elution). A good starting point is a low percentage of ethyl acetate in hexane, gradually increasing the ethyl acetate concentration. Ensure the column is packed uniformly without any air bubbles or cracks. |

| The compound is stuck at the top of the column. | The eluent is not polar enough. | Increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the ethyl acetate/hexane mixture can be effective.[5] |

| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. This is common for compounds with acidic protons, like the hydroxyl group on your indole. The sample was overloaded on the column. | Add a small amount of a modifier to the eluent. For an acidic compound, adding a small amount of acetic acid can improve peak shape. For basic impurities, adding triethylamine can help. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |

| The purified fractions are still impure. | The fractions were collected in too large of volumes. The separation on the column was not sufficient. | Collect smaller fractions and analyze them carefully by TLC before combining. Re-run the column with a shallower solvent gradient to improve separation. |

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent system will give your desired compound an Rf value of approximately 0.3. For 6-Hydroxy-2-methyl-5-methoxyindole, start with varying ratios of ethyl acetate and hexane.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column, ensuring it is packed evenly without any air pockets.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

-

Elution: Begin eluting with the starting solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Hydroxy-2-methyl-5-methoxyindole.

Stability Considerations

Hydroxylated indole derivatives can be susceptible to degradation under certain conditions.

-

pH Sensitivity: The phenolic hydroxyl group makes the molecule susceptible to oxidation, particularly under basic conditions. It is generally advisable to handle the compound in neutral or slightly acidic conditions.[7]

-

Light Sensitivity: Many indole derivatives are light-sensitive and can discolor or decompose upon prolonged exposure to light.[14] It is best practice to store the compound in an amber vial and to minimize exposure to direct light during purification procedures.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, such as during a lengthy distillation or recrystallization from a high-boiling solvent, should be avoided to prevent potential decomposition.

By understanding the chemical nature of 6-Hydroxy-2-methyl-5-methoxyindole and applying these targeted purification and handling strategies, researchers can significantly improve the purity of their material, leading to more reliable and reproducible scientific outcomes.

References

- Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669–2671.

- Allen, G. R., Jr. (1973). The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions, 20, 337-438.

- Nenitzescu, C. D. (1929). Nenitzescu Indole Synthesis. Bull. Soc. Chim. Romania, 11, 37.

-

SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]

- REVISTA DE CHIMIE. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. 70(11), 4065-4070.

-

ResearchGate. (2025, August 9). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

PMC. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Retrieved from [Link]

-

NIH. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

-

ScienceDirect. (2023, January 13). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Retrieved from [Link]

-

ResearchGate. (2020, January 25). What are the alternative eluents for purifying alkaloids in column chromatography?. Retrieved from [Link]

-

Acta Dermato-Venereologica. (n.d.). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Retrieved from [Link]

-

AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Characterization of Designer Drugs: Chemical Stability, Exposure, and Metabolite Identification Final Summary Overview. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

GL Sciences. (n.d.). Normal Phase Columns. Retrieved from [Link]

- European Food Research and Technology. (1997).

- Der Pharma Chemica. (2015). Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. 7(10), 409-414.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

Sources

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. Chromatography [chem.rochester.edu]

- 6. aga-analytical.com.pl [aga-analytical.com.pl]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. mt.com [mt.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. reddit.com [reddit.com]

- 12. youtube.com [youtube.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. goldbio.com [goldbio.com]

Technical Support Center: Navigating the Stability of 6-Hydroxy-2-methyl-5-methoxyindole in Solution

Welcome to the technical support guide for 6-Hydroxy-2-methyl-5-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this indole derivative in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of Indole Derivatives

The indole ring system, a core scaffold in many biologically active molecules, is susceptible to degradation.[1] For 6-Hydroxy-2-methyl-5-methoxyindole, the presence of a phenolic hydroxyl group and a methoxy group on the benzene portion of the indole ring introduces additional stability considerations. The primary degradation pathways for indole derivatives include oxidation and photodegradation, which are often influenced by the experimental conditions.[1]

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Hydroxy-2-methyl-5-methoxyindole is changing color. What is happening?

A1: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation.[2] The indole nucleus and the phenolic hydroxyl group are susceptible to oxidation, leading to the formation of colored polymeric or quinone-like products. This process can be accelerated by exposure to air (oxygen), light, and certain pH conditions.[1]

Q2: What are the optimal storage conditions for stock solutions of 6-Hydroxy-2-methyl-5-methoxyindole?

A2: To maximize stability, stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to minimize exposure to air.[1] For long-term storage, it is recommended to prepare aliquots in an inert solvent like anhydrous DMSO and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1][3]

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the stability of the compound in my culture media?

A3: Yes, this is a strong possibility. Indole compounds can be unstable in physiological buffers and cell culture media.[1] The components of the media, along with the physiological temperature (37°C) and CO2 environment, can accelerate degradation. It is crucial to prepare fresh solutions of the compound immediately before each experiment and consider performing a time-course stability study in your specific cell culture medium.[1]

Q4: Which analytical techniques are best for monitoring the stability of 6-Hydroxy-2-methyl-5-methoxyindole?

A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for separating the parent compound from its degradation products and quantifying its concentration over time.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which aids in elucidating the degradation pathways.[4][6]

Troubleshooting Guide: Common Issues and Solutions

| Observed Issue | Potential Cause | Recommended Solution |

| Rapid loss of parent compound peak in HPLC | Oxidative Degradation: The indole ring and phenolic hydroxyl group are prone to oxidation. | Prepare solutions fresh and use de-gassed solvents. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to your solutions.[2] Store solutions under an inert gas (argon or nitrogen). |

| Appearance of multiple new peaks in chromatogram | Photodegradation: Indole derivatives are often light-sensitive.[1] | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions where possible. |